methyl (3E)-5,5-dimethylhex-3-enoate
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Overview
Description
Methyl (3E)-5,5-dimethylhex-3-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the corresponding carboxylic acid and methanol. The compound features a double bond in the E-configuration, which means that the higher priority substituents on each carbon of the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3E)-5,5-dimethylhex-3-enoate can be synthesized through the esterification of 5,5-dimethylhex-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-5,5-dimethylhex-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl (3E)-5,5-dimethylhex-3-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: Research into the pharmacological properties of esters like this compound can lead to the development of new drugs and therapeutic agents.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl (3E)-5,5-dimethylhex-3-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The double bond in the compound can also participate in electrophilic addition reactions, where it acts as a nucleophile.
Comparison with Similar Compounds
Methyl (3E)-5,5-dimethylhex-3-enoate can be compared to other esters with similar structures, such as:
Methyl (3E)-hex-3-enoate: Lacks the additional methyl groups at the 5-position, resulting in different reactivity and physical properties.
Ethyl (3E)-5,5-dimethylhex-3-enoate: Has an ethyl group instead of a methyl group, which can affect its solubility and boiling point.
Methyl (3Z)-5,5-dimethylhex-3-enoate: The Z-configuration of the double bond leads to different stereochemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
2376851-89-5 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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